2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a sulfanyl group and a phenylacetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzofuro[3,2-d]pyrimidine intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide
- **2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
Uniqueness
The uniqueness of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-12-13-19(14-17(16)2)29-25(31)24-23(20-10-6-7-11-21(20)32-24)28-26(29)33-15-22(30)27-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGTUBEYNECPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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